molecular formula C23H16NaO6 B1662358 Pamoic acid disodium salt CAS No. 6640-22-8

Pamoic acid disodium salt

Cat. No.: B1662358
CAS No.: 6640-22-8
M. Wt: 411.4 g/mol
InChI Key: MQIPLTYHZCWJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamoic acid disodium salt, also known as 4,4′-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt, is a derivative of pamoic acid. Pamoic acid is a 2-naphthoic acid derivative and is often referred to as embonic acid. The disodium salt form is commonly used in pharmacology as a counterion to enhance the dissolution rate of drug compounds .

Mechanism of Action

Target of Action

Pamoic acid disodium salt, also known as Disodium pamoate or Sodium pamoate, primarily targets the orphan G protein-coupled receptor GPR35 . GPR35 is a receptor that plays a significant role in various biological processes, including pain perception .

Mode of Action

This compound acts as an agonist for GPR35 . It binds to this receptor, leading to its activation . This activation triggers a cascade of intracellular events, including the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 .

Biochemical Pathways

Upon activation of GPR35 by this compound, there is an internalization of the receptor and activation of ERK1/2 . ERK1/2 is a key player in the MAPK/ERK pathway, which regulates various cellular processes such as proliferation, differentiation, and cell cycle progression .

Pharmacokinetics

It is known that the salt form of pamoic acid can be used as a counterion of a drug compound to affect the dissolution rate of the drug . The presence of multiple oxygen atoms enables significant hydrogen bonding to occur, facilitating the dissolution of compounds in water .

Result of Action

The activation of GPR35 by this compound leads to antinociceptive activity, which means it can reduce the sensitivity to painful stimuli . This makes it a potential therapeutic agent for conditions associated with pain.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the dissolution and hence the bioavailability of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pamoic acid disodium salt can be synthesized by reacting pamoic acid with sodium hydroxide. The general reaction involves dissolving pamoic acid in a suitable solvent and then adding sodium hydroxide to form the disodium salt. The reaction can be represented as follows: [ \text{Pamoic Acid} + 2 \text{NaOH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where pamoic acid is reacted with sodium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed in the literature.

    Reduction: Reduction reactions involving this compound are also not widely documented.

    Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups on the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride could be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives of this compound .

Comparison with Similar Compounds

  • Cycloguanil pamoate
  • Hydroxyzine pamoate
  • Imipramine pamoate
  • Olanzapine pamoate hydrate
  • Oxantel pamoate
  • Pyrantel pamoate
  • Pyrvinium pamoate

Comparison: Pamoic acid disodium salt is unique due to its dual role as both a counterion in drug formulations and an agonist for GPR35. While other pamoates are primarily used to enhance the solubility and stability of drugs, this compound’s ability to activate GPR35 and induce specific cellular responses sets it apart .

Properties

CAS No.

6640-22-8

Molecular Formula

C23H16NaO6

Molecular Weight

411.4 g/mol

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate

InChI

InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);

InChI Key

MQIPLTYHZCWJRA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+]

SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na]

Related CAS

7681-47-2

Synonyms

4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamoic acid disodium salt
Reactant of Route 2
Reactant of Route 2
Pamoic acid disodium salt
Reactant of Route 3
Pamoic acid disodium salt
Reactant of Route 4
Pamoic acid disodium salt
Reactant of Route 5
Pamoic acid disodium salt
Reactant of Route 6
Pamoic acid disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.